molecular formula C13H9NOS B1267209 1-Isothiocyanato-4-phenoxybenzene CAS No. 3529-87-1

1-Isothiocyanato-4-phenoxybenzene

Cat. No.: B1267209
CAS No.: 3529-87-1
M. Wt: 227.28 g/mol
InChI Key: ZKITXAAKDFPASL-UHFFFAOYSA-N
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Description

1-Isothiocyanato-4-phenoxybenzene is an organic compound with the molecular formula C13H9NOS It is a member of the isothiocyanate family, characterized by the presence of the isothiocyanate group (-N=C=S) attached to a phenoxybenzene structure

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including 4-Phenoxyphenyl isothiocyanate, govern many intracellular targets. These targets include cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The interaction of 4-Phenoxyphenyl isothiocyanate with its targets leads to various changes. For instance, it can inhibit CYP enzymes, modulate cell cycle regulators, induce apoptosis, and inhibit metastasis

Biochemical Pathways

ITCs affect a variety of biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .

Pharmacokinetics

It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This process can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 4-Phenoxyphenyl isothiocyanate’s action are diverse due to its interaction with multiple targets. It can lead to the inhibition of tumorigenesis, induction of apoptosis, and inhibition of metastasis

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Phenoxyphenyl isothiocyanate. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

1-Isothiocyanato-4-phenoxybenzene plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the modification of cysteine residues in proteins, leading to the formation of thiourea derivatives. This interaction can result in the inhibition of enzyme activity, particularly those enzymes that rely on cysteine residues for their catalytic function. Additionally, this compound can interact with glutathione, a critical antioxidant in cells, leading to the formation of glutathione conjugates .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Furthermore, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cellular antioxidant capacity .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through the covalent modification of biomolecules, particularly proteins. It can form adducts with cysteine residues in proteins, leading to changes in protein structure and function. This modification can result in the inhibition of enzyme activity, particularly those enzymes involved in cellular redox regulation. Additionally, this compound can induce changes in gene expression by modulating transcription factors such as Nrf2, which plays a critical role in the cellular antioxidant response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form phenoxybenzene and isothiocyanate. This degradation can impact its biological activity, particularly in long-term in vitro and in vivo studies. Additionally, prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert protective effects by enhancing the cellular antioxidant capacity and reducing oxidative stress. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the excessive formation of reactive oxygen species and the depletion of cellular antioxidants. Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and antioxidant defense. It can be metabolized by phase II detoxification enzymes, such as glutathione S-transferases, to form glutathione conjugates. These conjugates are then further metabolized and excreted from the cell. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the pentose phosphate pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the expression of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. For instance, the presence of specific targeting sequences can direct this compound to the mitochondria, where it can modulate mitochondrial function and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-4-phenoxybenzene can be synthesized through several methods:

    Reaction with Thiophosgene: One common method involves the reaction of 4-phenoxyaniline with thiophosgene (CSCl2) under controlled conditions. This reaction typically requires an inert atmosphere (e.g., nitrogen) and a solvent such as dichloromethane.

    Carbon Disulfide Method: Another method involves the reaction of 4-phenoxyaniline with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the thiophosgene method due to its efficiency and scalability. The process is carried out in specialized reactors with stringent safety measures to handle the toxic and volatile nature of thiophosgene.

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-4-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: React with the isothiocyanate group to form thiourea derivatives.

    Solvents: Dichloromethane, dimethylformamide (DMF), and other polar aprotic solvents are commonly used.

    Catalysts: Bases such as potassium hydroxide (KOH) or triethylamine (TEA) can be used to facilitate reactions.

Major Products:

    Thiourea Derivatives: Formed from the reaction with amines.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

1-isothiocyanato-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKITXAAKDFPASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188781
Record name Benzene, 1-isothiocyanato-4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3529-87-1
Record name 1-Isothiocyanato-4-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3529-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-isothiocyanato-4-phenoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-isothiocyanato-4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3529-87-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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